molecular formula C12H12O2S B1488310 Ethyl 6-methyl-1-benzothiophene-2-carboxylate CAS No. 82787-72-2

Ethyl 6-methyl-1-benzothiophene-2-carboxylate

Cat. No. B1488310
CAS RN: 82787-72-2
M. Wt: 220.29 g/mol
InChI Key: TUWHNNNICNHLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-1-benzothiophene-2-carboxylate, also known as EMBTC, is a chemical compound with an aromatic ring structure and a carboxylate functional group. It is an important intermediate in the synthesis of various drugs and has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 6-methyl-1-benzothiophene-2-carboxylate serves as a precursor in the synthesis of various bioactive compounds. For instance, its conversion into 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, followed by treatment with aromatic aldehydes to yield Schiff bases, has been explored for antimicrobial and anti-inflammatory activities. Some derivatives showed promising biological activity, highlighting the compound's role in developing potential therapeutic agents (Narayana et al., 2006).

Anti-cancer Potential

A study on novel thiophene and benzothiophene derivatives, including variations of this compound, reported significant anti-proliferative effects against several cancer cell lines. This suggests its utility in designing and synthesizing new anti-cancer compounds (Mohareb et al., 2016).

Chemical Synthesis and Catalysis

The compound has also been used in chemical synthesis, demonstrating its versatility as a reagent. For example, it was involved in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing its application in creating complex organic molecules with complete regioselectivity (Zhu et al., 2003).

Heterocyclic Compound Synthesis

Furthermore, this compound has been used in the synthesis of heterocyclic compounds with potential hypnotic activity. This demonstrates its role in developing new pharmaceuticals with specific therapeutic effects (Ghorab et al., 1995).

properties

IUPAC Name

ethyl 6-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHNNNICNHLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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